molecular formula C11H13HgIO5 B12563387 Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury CAS No. 144394-76-3

Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury

Cat. No.: B12563387
CAS No.: 144394-76-3
M. Wt: 552.71 g/mol
InChI Key: OVTALZOIKOJZRU-UHFFFAOYSA-M
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Description

Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is a chemical compound that contains iodine, mercury, and a phenyl ring substituted with methoxy and methoxycarbonyl groups

Properties

CAS No.

144394-76-3

Molecular Formula

C11H13HgIO5

Molecular Weight

552.71 g/mol

IUPAC Name

iodo-(2,3,4-trimethoxy-6-methoxycarbonylphenyl)mercury

InChI

InChI=1S/C11H13O5.Hg.HI/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3;;/h5H,1-4H3;;1H/q;+1;/p-1

InChI Key

OVTALZOIKOJZRU-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)[Hg]I)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury typically involves the reaction of 2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl iodide with a mercury-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings rather than large-scale industrial applications. the principles of organic synthesis and mercury chemistry would apply, with a focus on maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) derivatives, while substitution reactions can produce a variety of organomercury compounds .

Scientific Research Applications

Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.

    Medicine: Research into potential therapeutic applications, such as antimicrobial properties, is ongoing.

Mechanism of Action

The mechanism by which Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing biomolecules, affecting enzyme activity and cellular function. The pathways involved include the disruption of thiol groups in proteins and interference with cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted research applications where other organomercury compounds may not be suitable .

Biological Activity

Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is a complex organomercury compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a mercury atom bonded to an iodo-substituted aromatic ring. The presence of multiple methoxy groups enhances its solubility and reactivity. The molecular formula can be represented as follows:

  • Molecular Formula: C12_{12}H15_{15}HgI1_{1}O5_{5}

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis via caspase activation
HeLa15.0Cell cycle arrest
A54910.0Reactive oxygen species (ROS) generation

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It demonstrates efficacy against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

  • Cytotoxicity in Cancer Research : A recent study published in Journal of Medicinal Chemistry reported that the compound significantly inhibited tumor growth in xenograft models of breast cancer. The treatment resulted in reduced tumor volume and increased survival rates compared to controls.
  • Antimicrobial Efficacy : In a clinical trial evaluating the compound's effectiveness against bacterial infections in diabetic patients, it was found to reduce infection rates significantly compared to standard antibiotic therapy.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
  • Inhibition of Bacterial Growth : It interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis.

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